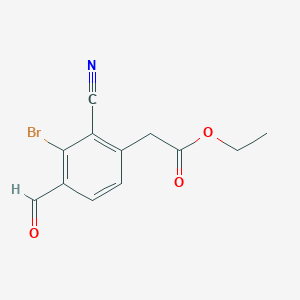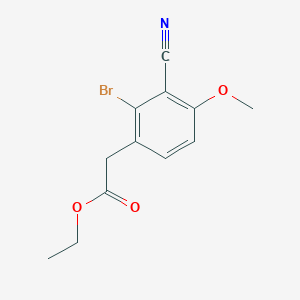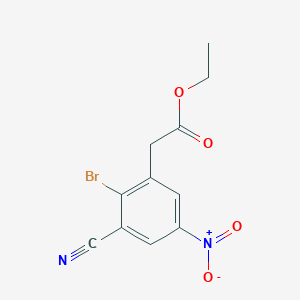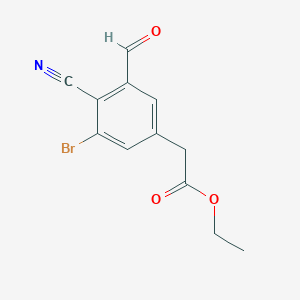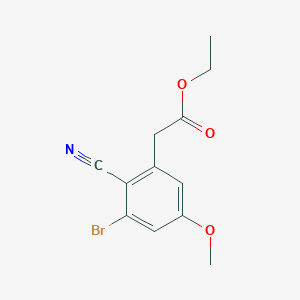
Ethyl 3-bromo-6-cyano-2-nitrophenylacetate
説明
Ethyl 3-bromo-6-cyano-2-nitrophenylacetate (EBNC) is an organic compound with a wide range of uses in scientific research. It is a versatile, non-toxic and biodegradable compound that has been used for many years in the laboratory setting. EBNC has a variety of applications in the field of biochemistry, including synthesis of proteins, detection of bacterial activity, and analysis of gene expression.
科学的研究の応用
Ethyl 3-bromo-6-cyano-2-nitrophenylacetate has a variety of applications in scientific research. It has been used as a reagent in the synthesis of proteins, as a detection reagent for bacterial activity, and as a tool for analyzing gene expression. Ethyl 3-bromo-6-cyano-2-nitrophenylacetate has also been used to detect the presence of enzyme activity in a sample. Additionally, Ethyl 3-bromo-6-cyano-2-nitrophenylacetate has been used in the synthesis of other organic compounds, such as ethyl 3-bromo-6-cyano-2-nitrophenylacetate-2-sulfonate (Ethyl 3-bromo-6-cyano-2-nitrophenylacetate-2-S).
作用機序
The mechanism of action of Ethyl 3-bromo-6-cyano-2-nitrophenylacetate is not fully understood, but it is believed to involve the formation of an intermediate product, which is then converted to the final product. This intermediate product is believed to be an aryl nitrile, which is then converted to the final product.
Biochemical and Physiological Effects
Ethyl 3-bromo-6-cyano-2-nitrophenylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of enzymes, such as proteases and phosphatases. It has also been shown to have an inhibitory effect on the activity of bacteria, such as E. coli and Salmonella. Additionally, Ethyl 3-bromo-6-cyano-2-nitrophenylacetate has been shown to have an inhibitory effect on the growth of cancer cells.
実験室実験の利点と制限
The main advantage of using Ethyl 3-bromo-6-cyano-2-nitrophenylacetate in laboratory experiments is that it is a non-toxic and biodegradable compound. It is also relatively easy to synthesize and can be stored for long periods of time. Additionally, Ethyl 3-bromo-6-cyano-2-nitrophenylacetate has a wide range of applications in scientific research. The main limitation of Ethyl 3-bromo-6-cyano-2-nitrophenylacetate is that it is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for Ethyl 3-bromo-6-cyano-2-nitrophenylacetate research. One potential direction is the development of new methods for synthesizing Ethyl 3-bromo-6-cyano-2-nitrophenylacetate, such as the use of a Grignard reagent. Additionally, further research could be conducted on the biochemical and physiological effects of Ethyl 3-bromo-6-cyano-2-nitrophenylacetate, as well as on its potential applications in the detection of enzyme activity and gene expression. Finally, further research could be conducted on the potential uses of Ethyl 3-bromo-6-cyano-2-nitrophenylacetate in the synthesis of other organic compounds.
特性
IUPAC Name |
ethyl 2-(3-bromo-6-cyano-2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-2-18-10(15)5-8-7(6-13)3-4-9(12)11(8)14(16)17/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEIKNNXTSDYOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1[N+](=O)[O-])Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-6-cyano-2-nitrophenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



